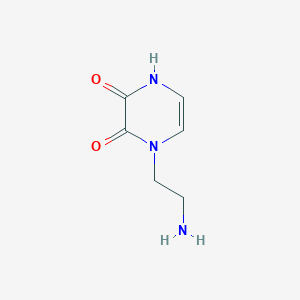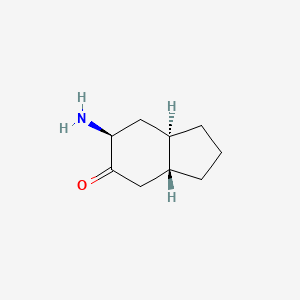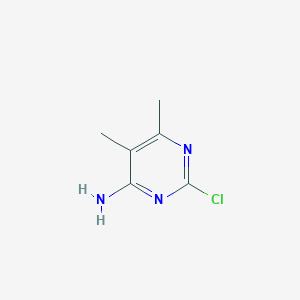
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the chemical formula C10H14N2. It is a derivative of tetrahydroquinoline, characterized by the presence of a methyl group at the 6th position and an amine group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 6-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of high-pressure hydrogenation reactors can also enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in the treatment of neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
6-Methylquinoline: The parent compound from which 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is derived.
7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical properties and reactivity. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
6-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
InChI |
InChI=1S/C10H14N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h5-6,12H,2-4,11H2,1H3 |
Clave InChI |
CHXREIASZTZWAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)

![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)

![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)

![3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15072123.png)

